molecular formula C23H29N3O2S B2999575 N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanecarboxamide CAS No. 2108137-27-3

N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanecarboxamide

Cat. No.: B2999575
CAS No.: 2108137-27-3
M. Wt: 411.56
InChI Key: XGUWPLFOIKZHSZ-UHFFFAOYSA-N
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Description

N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanecarboxamide is a structurally complex molecule featuring an 8-azabicyclo[3.2.1]octane core, a thiazol-2-yloxy substituent, and a cyclopropanecarboxamide moiety. The bicyclic scaffold is critical for conformational rigidity, while the thiazole and cyclopropane groups likely influence electronic properties and target binding.

Properties

IUPAC Name

N-[1-phenyl-3-[3-(1,3-thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S/c27-22(17-6-7-17)25-21(16-4-2-1-3-5-16)10-12-26-18-8-9-19(26)15-20(14-18)28-23-24-11-13-29-23/h1-5,11,13,17-21H,6-10,12,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUWPLFOIKZHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(CCN2C3CCC2CC(C3)OC4=NC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C23H30N4O2SC_{23}H_{30}N_{4}O_{2}S and a molecular weight of 426.6 g/mol. The structure includes a cyclopropanecarboxamide moiety, a thiazole ring, and an azabicyclo structure, which contribute to its biological properties.

PropertyValue
Molecular FormulaC23H30N4O2S
Molecular Weight426.6 g/mol
CAS Number2108381-13-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways, which may play a role in its therapeutic effects against certain diseases.
  • Receptor Modulation : It interacts with purinergic receptors, particularly the P2X3 receptor, which is implicated in pain signaling and neurogenic inflammation . This suggests potential applications in pain management.
  • Antimicrobial Activity : Some derivatives of thiazole compounds exhibit antimicrobial properties, indicating that this compound may also possess similar effects .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antiparasitic Activity : In vitro studies have demonstrated efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness, with low nanomolar potency . This suggests that the compound may penetrate the blood-brain barrier effectively.
Activity TypeTargetIC50 (μM)
AntiparasiticTrypanosoma brucei0.26
Pain ModulationP2X3 Receptor0.09

Case Study 1: Antiparasitic Efficacy

In a study evaluating the efficacy of various compounds against T. brucei, this compound was identified as a lead compound due to its potent activity and favorable selectivity over mammalian cells .

Case Study 2: Pain Management

Research into the modulation of P2X3 receptors has shown that compounds similar to this compound can significantly reduce pain responses in animal models . These findings support the potential use of this compound in developing new analgesics.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The thiazol-2-yloxy group in the target compound may enhance hydrogen bonding or π-π interactions compared to the trifluoromethanesulfonate in or the triazolyl group in M3 .
  • Synthetic Complexity : M3’s synthesis involves multi-step coupling (e.g., HOBt/EDCI-mediated amidation) and HPLC purification, suggesting similar challenges for the target compound .

Pharmacopeial Azabicyclo Compounds

Examples from pharmacopeial standards (e.g., cephalosporins) highlight contrasting applications:

  • (6R,7R)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-... : Beta-lactam antibiotics with thiadiazole/thiazole substituents for bacterial cell wall inhibition .
  • Target Compound: Lacks a beta-lactam ring, suggesting non-antibacterial mechanisms (e.g., GPCR modulation as in ).

Structural Divergence :

  • The target’s cyclopropanecarboxamide and thiazol-2-yloxy groups deviate from the tetrazole/thiadiazole motifs in antibiotics, implying distinct physicochemical properties (e.g., logP, solubility) and target profiles.

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